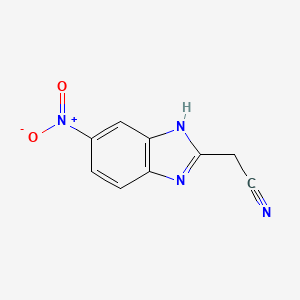

1H-Benzimidazole-2-acetonitrile, 5-nitro-

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazoles, including “1H-Benzimidazole-2-acetonitrile, 5-nitro-”, often involves the condensation of o-phenylenediamines with formic acid or the equivalent trimethyl orthoformate . Other methods include the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . A one-pot, multicomponent reaction enables the transformation of commercial aryl amines, aldehydes, and azides into valuable benzimidazole structural units .Molecular Structure Analysis

The molecular structure of “1H-Benzimidazole-2-acetonitrile, 5-nitro-” is based on the benzimidazole core, which is a heterocyclic moiety containing a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

Benzimidazoles, including “1H-Benzimidazole-2-acetonitrile, 5-nitro-”, can undergo various chemical reactions. For instance, a copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide provides benzimidazoles via a domino C-H functionalization, transimination, ortho-selective amination, and a cyclization sequence .Aplicaciones Científicas De Investigación

Materials Science and Nanotechnology

- Nanoparticles Synthesis : 2-(Cyanomethyl)-5-nitrobenzimidazole can serve as a precursor for synthesizing silica nanoparticles (SNPs) . These SNPs have applications in various fields, including chemical, biomedical, and environmental remediation.

- Cyclodextrin Complexes : Cyclodextrins, derived from starch, form inclusion complexes with various guest molecules. Researchers have investigated the complexation behavior of this compound with cyclodextrins . Such complexes find applications in drug delivery and separation processes.

Environmental Chemistry and Water Treatment

- Photocatalysis : The compound’s nitro group makes it a potential photocatalyst. Researchers have explored its use in water purification and wastewater treatment .

Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, antifungal, and anti-hiv activities .

Mode of Action

It’s worth noting that benzimidazole derivatives have been reported to interact with tubulin, a protein critical to the structure and function of microtubules . This interaction can disrupt the division of rapidly dividing cells, leading to their death .

Biochemical Pathways

Benzimidazole derivatives have been associated with the disruption of microtubule assembly, which plays a fundamental role in various cellular processes, including cell division, intracellular transport, and cell shape maintenance .

Pharmacokinetics

Computational assays of similar compounds have predicted favorable adme properties , suggesting potential for good bioavailability.

Result of Action

Given the known effects of similar compounds, it’s plausible that this compound could lead to the disruption of cell division and potentially cell death .

Safety and Hazards

Direcciones Futuras

Benzimidazole derivatives, including “1H-Benzimidazole-2-acetonitrile, 5-nitro-”, have shown a wide range of biological activities, making them promising pharmacophores for future drug development . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities , suggesting potential for further exploration in these areas.

Propiedades

IUPAC Name |

2-(6-nitro-1H-benzimidazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2/c10-4-3-9-11-7-2-1-6(13(14)15)5-8(7)12-9/h1-2,5H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTFZCBIJHVSNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30410739 | |

| Record name | 1H-Benzimidazole-2-acetonitrile, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole-2-acetonitrile, 5-nitro- | |

CAS RN |

33137-87-0 | |

| Record name | 1H-Benzimidazole-2-acetonitrile, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[3.5]nonan-2-one](/img/structure/B3032574.png)

![5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B3032578.png)